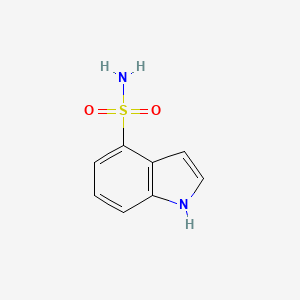

1H-indole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-indole-4-sulfonamide is a useful research compound. Its molecular formula is C8H8N2O2S and its molecular weight is 196.22. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Applications

- Synthetic Methods for Indole Derivatives : Research by Khaidarov et al. (2019) introduced an efficient method for preparing 1-(2-(sulfonamido)vinyl)indoles, utilizing Rh(II)-catalyzed reactions. This method facilitates the stereoselective synthesis of trisubstituted indoles, highlighting the chemical versatility of indole sulfonamides in synthetic organic chemistry (Khaidarov et al., 2019).

- Electrooxidative Sulfonylation : Feng et al. (2017) developed a metal-free method for α-sulfonylation of 1H-indole, showing the utility of indole sulfonamides in synthesizing biologically active modulators. This approach demonstrates the expanding toolkit for indole modifications, underscoring the relevance of sulfonamides in medicinal chemistry (Feng et al., 2017).

Biological Applications

- Antimitotic Activities : A study by Mohan et al. (2006) explored the antiproliferative mechanism of indole sulfonamides, revealing their ability to inhibit microtubule assembly dynamics and cancer cell proliferation. This finding underscores the potential of indole sulfonamides in cancer therapy (Mohan et al., 2006).

- Carbonic Anhydrase Inhibition : Güzel et al. (2010) reported on indole-5-sulfonamides as inhibitors of carbonic anhydrase, showing activity across both α- and β-classes of the enzyme. These inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and altitude sickness, highlighting the therapeutic versatility of indole sulfonamides (Güzel et al., 2010).

Material Science and Other Applications

- Catalysis and Material Synthesis : The development of novel SO3H-functionalized ionic liquids for Fischer indole synthesis by Xu et al. (2009) demonstrates the role of indole sulfonamides in green chemistry and catalysis. These findings suggest applications in material science, particularly in synthesizing indole-based polymers and materials (Xu et al., 2009).

Mechanism of Action

Target of Action

1H-indole-4-sulfonamide, a derivative of indole, is a heterocyclic compound that exhibits a variety of pharmacological actions . The primary targets of this compound are microbial cells, where it exhibits strong antimicrobial actions . It has been reported to show activity against Gram-positive bacteria like Staphylococcus aureus, and Gram-negative bacteria like Klebsiella pneumonia .

Mode of Action

This compound interacts with its targets by substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group . This interaction results in the inhibition of microbial growth, thereby exhibiting its antimicrobial properties .

Biochemical Pathways

It is known that indole derivatives possess various biological activities, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . These activities suggest that this compound may affect multiple biochemical pathways, leading to a broad spectrum of pharmacological effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of microbial growth . This is achieved through its interaction with microbial cells, leading to their inability to replicate and survive .

Safety and Hazards

Properties

IUPAC Name |

1H-indole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c9-13(11,12)8-3-1-2-7-6(8)4-5-10-7/h1-5,10H,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYCLZOYKGDAGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2229284-49-3 |

Source

|

| Record name | 1H-indole-4-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-4,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2525944.png)

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2525945.png)

![(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2525949.png)

![2,4-dichloro-N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2525952.png)

![N-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2525959.png)

![3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione hydrochloride](/img/structure/B2525965.png)